molecular formula C17H12N2O2S B2998326 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291852-59-9

2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2998326
CAS No.: 1291852-59-9
M. Wt: 308.36
InChI Key: TWYJOFBRPFGXLR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidine derivative featuring a benzylsulfanyl (-S-benzyl) substituent at position 2. Benzofuropyrimidines are heterocyclic systems of pharmacological interest due to their antiviral, antibacterial, antifungal, and anti-inflammatory properties . Its synthesis likely involves nucleophilic substitution of a thiol precursor with benzyl chloride, as seen in analogous pyrimidinone systems .

Properties

IUPAC Name

2-benzylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(19-16)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYJOFBRPFGXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula and Weight

  • Molecular Formula : C17H12N2O2S
  • Molecular Weight : 308.36 g/mol

The compound consists of a benzofuro-pyrimidine core characterized by the presence of a benzylsulfanyl group, which enhances its chemical reactivity and biological interactions.

Structural Features

The structural representation can be summarized as follows:

FeatureDescription
Core StructureBenzofuro-pyrimidine
Functional GroupsBenzylsulfanyl
Potential InteractionsBiological macromolecules

Antioxidant Properties

Research indicates that compounds similar to 2-(benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit potent antioxidant activities. For instance, studies on related benzofuran derivatives have shown significant free radical scavenging capabilities, outperforming standard antioxidants like ascorbic acid and aspirin in vitro .

Antiplatelet Activity

In vitro studies have demonstrated that certain derivatives of benzofuro compounds possess antiplatelet properties, which are crucial for cardiovascular health. The specific activity of these compounds has been linked to their ability to inhibit arachidonic acid-induced platelet aggregation, suggesting therapeutic potential in managing thrombotic disorders .

Anticancer Potential

There is emerging evidence suggesting that benzofuro-pyrimidine derivatives may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-(Benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-oneBenzofuro-pyrimidine coreAntioxidant, Antiplatelet
3-Benzylideneisobenzofuran-1(3H)-onesBenzofuran coreAntioxidant, Anticancer
Benzothiazole derivativesBenzothiazole coreAntimicrobial

In Vivo Studies

In vivo evaluations of related benzofuran derivatives have shown promising results in animal models for neurodegenerative diseases. These studies focus on the ability of the compounds to cross the blood-brain barrier and bind selectively to pathological protein aggregates such as prions and amyloid-beta deposits .

Mechanistic Insights

Mechanistic studies using molecular docking simulations have provided insights into how these compounds interact with biological targets at the molecular level. For instance, binding affinity assessments indicate strong interactions with proteins involved in oxidative stress responses and inflammatory pathways.

Comparison with Similar Compounds

Substituted Benzofuropyrimidinones

Compound Name Substituents Melting Point (°C) Key Biological Activities Synthesis Method Reference
8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one 8-Br, 2-(2-Cl-phenyl) Not reported Not explicitly stated Multi-step substitution
8-Bromo-3-{[phenylmethylidene]amino} derivatives 8-Br, 3-Schiff base (R=aryl) Varied Antimicrobial, antioxidant Schiff base formation with aldehydes
2-Methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one 2-CH₃ Not reported Not reported Cyclization of 4-methoxycoumarin
2-(4-Isopropoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one 2-(4-O-iPr-phenyl) Not reported Not reported Substitution reactions

Key Observations :

  • Position 2 Modifications: Replacement of benzylsulfanyl with methyl (2-CH₃) or aryl groups (e.g., 2-(2-Cl-phenyl)) alters steric and electronic properties. Schiff base derivatives (e.g., 3-{[phenylmethylidene]amino}) introduce additional hydrogen-bonding capabilities, correlating with enhanced antimicrobial and antioxidant activities .
  • Halogenation : Bromine at position 8 (as in ) may improve metabolic stability but requires complex synthetic routes.

Heterocyclic Analogs: Thieno[3,2-d]pyrimidinones

Compound Name Substituents Melting Point (°C) Key Biological Activities Synthesis Method Reference
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2-NH-iPr 259–261 PDE7 inhibition (IC₅₀ = 0.12 µM) Pd-catalyzed C–N cross-coupling
6-(4-Aminophenyl)-2-tert-butylamino derivative 2-NH-tBu, 6-(4-NH₂-phenyl) 259–261 Anticancer (in vitro screening) Nitro reduction with Fe/AcOH
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2,6-di(3-OCH₃-phenyl) 148–150 Not reported Microwave-assisted cyclization

Key Observations :

  • Thieno vs. Benzofuro Rings: Thieno[3,2-d]pyrimidinones replace the benzofuran ring with a thiophene, reducing aromatic π-system size. This change impacts electron distribution and target selectivity (e.g., PDE7 inhibition in vs. broad-spectrum antimicrobial activity in benzofuropyrimidines).
  • Amino Substituents: 2-Amino derivatives (e.g., isopropylamino) exhibit potent enzyme inhibition, suggesting the importance of hydrogen-bond donor groups in target engagement .

Q & A

Q. What are the common synthetic routes for preparing benzofuropyrimidinone derivatives like 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer: The synthesis of benzofuropyrimidinones often involves cyclization strategies and functionalization of the core scaffold. Key approaches include:

  • Aza-Wittig reactions to construct the pyrimidinone ring, enabling efficient cyclization under mild conditions .
  • Pd-catalyzed cross-couplings (e.g., C–C or C–N couplings) to introduce substituents such as aryl or amino groups. For example, coupling 2-aminothieno[3,2-d]pyrimidin-4(3H)-one with aryl halides can yield derivatives with tailored side chains .
  • Chlorination and substitution using POCl₃ for introducing reactive groups (e.g., Cl), followed by nucleophilic displacement with benzylsulfanyl groups .

Q. How is X-ray crystallography applied to determine the molecular structure of benzofuropyrimidinone derivatives?

Methodological Answer: X-ray crystallography is critical for resolving bond lengths, angles, and supramolecular interactions. Steps include:

  • Data collection : Using a Bruker SMART diffractometer (monochromatic Mo-Kα radiation) and multi-scan absorption corrections (e.g., SADABS) .
  • Structure refinement : Employing SHELX software (e.g., SHELXL for refinement, SHELXS for solution) to model disordered atoms (common in flexible side chains) and validate hydrogen bonding .
  • Analysis : Metrics like R-factor (<0.06) and data-to-parameter ratios (>11:1) ensure reliability. For example, reports a dihedral angle of 78.21° between the benzofuropyrimidine and central benzene ring, confirmed via SHELX refinement .

Q. What spectroscopic techniques are essential for characterizing benzofuropyrimidinone derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For instance, uses DMSO-d₆ to resolve NH protons (δ ~10.4 ppm) and aromatic signals (δ ~7.4–8.8 ppm) .
  • Mass spectrometry : HRMS (ESI) validates molecular weights (e.g., C19H26N7OS [M+H]+ at m/z 400.1914) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in refining disordered crystal structures of benzofuropyrimidinones?

Methodological Answer: Disorder in side chains (e.g., propylamino groups) is modeled using:

  • Multi-site occupancy refinement : Assign partial occupancy (e.g., 0.34:0.66 for disordered C atoms) and constrain thermal parameters .
  • Hydrogen bonding constraints : Fix O–H/N–H distances (e.g., O–H = 0.82 Å) to stabilize refinement .
  • Validation tools : Check PLATON or PARST for geometric outliers and SHELX's RIGU restraints to manage flexible moieties .

Q. What strategies optimize reaction yields in Pd-catalyzed cross-couplings for benzofuropyrimidinone derivatives?

Methodological Answer:

  • Catalyst selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos for Buchwald–Hartwig aminations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
  • Temperature control : Heating at 80–100°C promotes coupling efficiency while minimizing decomposition .
  • Workup protocols : Flash chromatography (DCM/MeOH gradients) isolates products with >90% purity, as shown in (19–32% yields) .

Q. How do π-π interactions and hydrogen bonding influence the biological activity of benzofuropyrimidinones?

Methodological Answer:

  • Supramolecular interactions : Offset π-π stacking (interplanar distance ~3.5 Å) stabilizes crystal packing and may enhance membrane permeability .
  • Hydrogen bonding : O–H⋯O and N–H⋯O interactions (e.g., ) improve solubility and receptor binding. For PDE7 inhibitors, such interactions correlate with nanomolar potency .
  • SAR studies : Modifying substituents (e.g., benzylsulfanyl vs. propylamino) alters dihedral angles and bioactivity. Derivatives with planar fused-ring systems show enhanced antitumor activity .

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